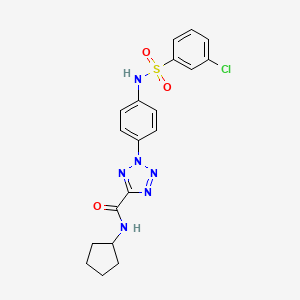

2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-cyclopentyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O3S/c20-13-4-3-7-17(12-13)30(28,29)24-15-8-10-16(11-9-15)26-23-18(22-25-26)19(27)21-14-5-1-2-6-14/h3-4,7-12,14,24H,1-2,5-6H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFLAXDDEXEDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonamide Group: This step involves the reaction of a chlorophenyl derivative with a sulfonamide reagent, often under the influence of a catalyst.

Coupling with Cyclopentylamine: The final step involves coupling the intermediate with cyclopentylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the substrate, while the tetrazole ring can enhance binding affinity through hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with analogous functional groups or scaffolds, though none directly match the target molecule. Key comparisons include:

Tetrazole vs. Triazole Derivatives

- Target Compound : Contains a tetrazole ring, which is more electron-deficient than triazoles due to additional nitrogen atoms. This may enhance binding to metal ions or polar enzyme pockets.

- Metconazole/Triticonazole () : These triazole-based fungicides share a chlorophenyl group but lack sulfonamido linkages. Their mode of action involves cytochrome P450 inhibition, suggesting that the target compound’s tetrazole and sulfonamido groups could confer distinct selectivity or potency .

Sulfonamido vs. Sulfanyl/Sulfonate Groups

- Target Compound : The 3-chlorophenylsulfonamido group (-SO₂-NH-) is a hallmark of sulfa drugs, often associated with antibacterial activity via dihydropteroate synthase inhibition.

- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () : Replaces sulfonamido with a sulfanyl (-S-) group, reducing hydrogen-bonding capacity. This structural difference likely diminishes enzyme-targeting efficacy compared to sulfonamides .

Carboxamide Substituents

- Target Compound : The N-cyclopentyl carboxamide may enhance lipophilicity, improving membrane permeability.

- Thiazol-5-ylmethyl carbamates (): These compounds use thiazole rings and carbamate linkages instead of tetrazoles.

Hypothetical Pharmacological and Crystallographic Insights

Pharmacological Potential

- Antimicrobial agents : Targeting bacterial folate synthesis.

- Kinase inhibitors : Leveraging the tetrazole’s metal-coordination capacity.

Crystallographic Analysis Tools

- SHELXL () : Widely used for small-molecule refinement. If crystallized, this compound’s structure could be resolved using SHELXL’s robust algorithms for handling disordered atoms or twinning .

- ORTEP-3 () : Visualizes thermal ellipsoids, critical for assessing the sulfonamido group’s conformational flexibility .

Biological Activity

The compound 2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, a derivative of tetrazole, has garnered attention in recent pharmacological research for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, highlighting its therapeutic potential.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Introduction of the Sulfonamide Group : This is achieved by reacting an amine with sulfonyl chlorides under basic conditions.

- Cyclopentyl Substitution : The cyclopentyl group is introduced via nucleophilic substitution reactions.

Each step requires careful optimization of reaction conditions to yield high-purity products.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that similar compounds possess antibacterial and antifungal properties. For instance, a series of tetrazole compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 50 µg/mL |

| Compound B | E. coli | 25 µg/mL |

| Compound C | Candida albicans | 100 µg/mL |

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives have also been reported to exhibit anti-inflammatory and analgesic effects. A study highlighted that certain tetrazole compounds significantly reduced inflammation in animal models, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Anticancer Activity

The anticancer properties of tetrazoles have been explored extensively. Research has shown that derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative similar to the compound demonstrated IC50 values in the low micromolar range against several cancer cell lines .

Case Study 1: Antimicrobial Activity Evaluation

In a comparative study, a series of synthesized tetrazole derivatives were evaluated for their antimicrobial efficacy using the disc diffusion method. The compound 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one exhibited significant antimicrobial activity with zones of inhibition comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Effects in Animal Models

A study investigated the anti-inflammatory effects of various tetrazole derivatives in a carrageenan-induced paw edema model in rats. Results indicated that specific derivatives significantly reduced paw swelling compared to control groups, suggesting their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.